![molecular formula C14H12N4O3S B2945450 1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 685106-96-1](/img/structure/B2945450.png)
1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-Inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . They could potentially be used to develop new antibiotics to treat bacterial infections.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Antitumor Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests that they could potentially be used in the development of new cancer treatments.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have been reported to show potent in vitro antipromastigote activity, which is justified by their desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The presence of certain functional groups, such as a prenyl chain, can make these compounds more lipophilic, which plays an important role in their antioxidant activity .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and hence its efficacy . .
properties
IUPAC Name |
1,3-dimethyl-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-16-11(19)10(12(20)17(2)14(16)21)8-9-4-3-6-18(9)13-15-5-7-22-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWZJODHUZHYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=NC=CS3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione |
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